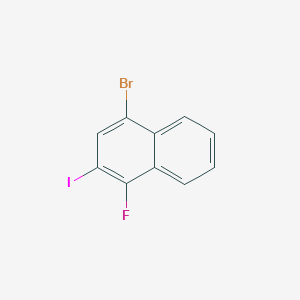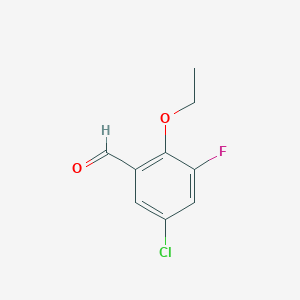
3,5-Difluoro-4-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-methoxy-1,1’-biphenyl: is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative, characterized by the presence of two fluorine atoms and a methoxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxy-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of 3,5-Difluoro-4-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions can yield various substituted biphenyl derivatives.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can result in cyclohexyl derivatives.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-methoxy-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may also serve as a lead compound in the development of pharmaceuticals.
Industry: In the industrial sector, 3,5-Difluoro-4-methoxy-1,1’-biphenyl is used in the production of advanced materials, including polymers and liquid crystals. Its unique properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine
- (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)boronic acid
- (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane
Comparison: Compared to its analogs, 3,5-Difluoro-4-methoxy-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms and the methoxy group. This unique structure can result in different reactivity and properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H10F2O |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
1,3-difluoro-2-methoxy-5-phenylbenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-13-11(14)7-10(8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
WNDWEDVWRZHDLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)

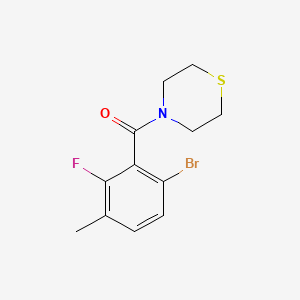
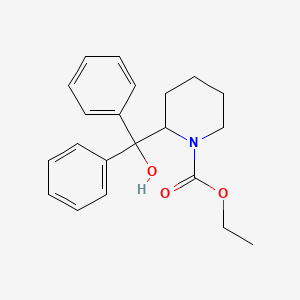
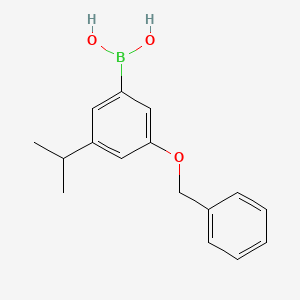
![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
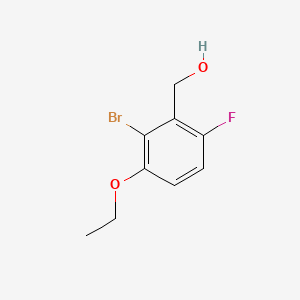
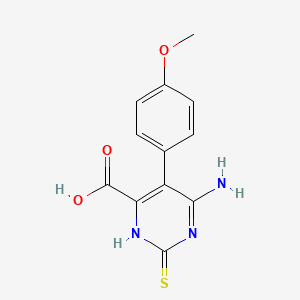
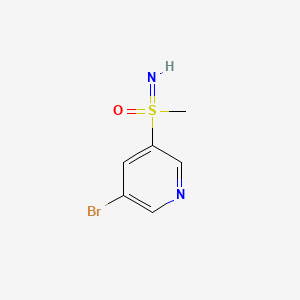
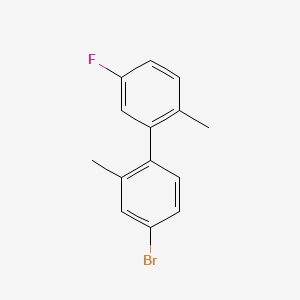

![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
